molecular formula C12H12ClFO4 B054304 7-Chloro-6-fluoro-4-hydroxy-2-methylchroman-4-acetic acid CAS No. 111477-47-5

7-Chloro-6-fluoro-4-hydroxy-2-methylchroman-4-acetic acid

Cat. No.: B054304
CAS No.: 111477-47-5
M. Wt: 274.67 g/mol
InChI Key: BRXHBAFNICPNFH-SREIQFSDSA-N
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Description

7-Chloro-6-fluoro-4-hydroxy-2-methylchroman-4-acetic acid is a synthetic organic compound with the molecular formula C12H12ClFO4. It is characterized by the presence of a chroman ring system substituted with chloro, fluoro, hydroxy, and acetic acid groups.

Preparation Methods

The synthesis of 7-Chloro-6-fluoro-4-hydroxy-2-methylchroman-4-acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chroman Ring: The chroman ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The chloro, fluoro, and hydroxy groups are introduced through selective halogenation and hydroxylation reactions.

    Acetic Acid Functionalization: The acetic acid group is added via esterification or carboxylation reactions.

Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

7-Chloro-6-fluoro-4-hydroxy-2-methylchroman-4-acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove halogen substituents or to convert carbonyl groups to alcohols.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Esterification: The acetic acid group can react with alcohols to form esters.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-Chloro-6-fluoro-4-hydroxy-2-methylchroman-4-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-6-fluoro-4-hydroxy-2-methylchroman-4-acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act on inflammatory pathways by inhibiting key enzymes involved in the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar compounds to 7-Chloro-6-fluoro-4-hydroxy-2-methylchroman-4-acetic acid include:

The uniqueness of this compound lies in its specific chroman ring system and the combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(2R,4R)-7-chloro-6-fluoro-4-hydroxy-2-methyl-2,3-dihydrochromen-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFO4/c1-6-4-12(17,5-11(15)16)7-2-9(14)8(13)3-10(7)18-6/h2-3,6,17H,4-5H2,1H3,(H,15,16)/t6-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXHBAFNICPNFH-SREIQFSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC(=C(C=C2O1)Cl)F)(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@](C2=CC(=C(C=C2O1)Cl)F)(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111477-47-5
Record name 7-Chloro-6-fluoro-4-hydroxy-2-methylchroman-4-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111477475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CP-74725
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BB546DQ6H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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